![molecular formula C14H15NO2S B14597628 Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- CAS No. 61201-11-4](/img/structure/B14597628.png)
Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- is a complex organic compound with a unique structure that includes an ethoxyphenyl group and a methylthio-substituted pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with 2-(methylthio)pyrrole under specific conditions to form the desired methanone compound. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the correct formation of the product.
Industrial Production Methods
In an industrial setting, the production of Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methanone, (4-methoxyphenyl)phenyl-
- Methanone, (4-hydroxyphenyl)phenyl-
- Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-
Uniqueness
Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]- is unique due to its combination of an ethoxyphenyl group and a methylthio-substituted pyrrole ring
Properties
CAS No. |
61201-11-4 |
|---|---|
Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
(4-ethoxyphenyl)-(2-methylsulfanyl-1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C14H15NO2S/c1-3-17-11-6-4-10(5-7-11)13(16)12-8-9-15-14(12)18-2/h4-9,15H,3H2,1-2H3 |
InChI Key |
ARDVLMIEBRAIKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(NC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


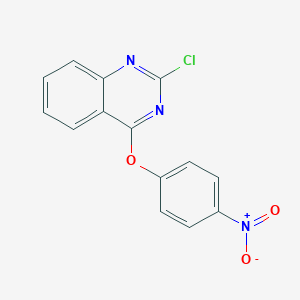

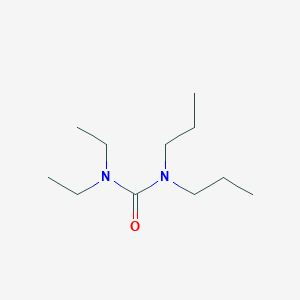

![4-{[3-(Dodecylamino)propyl]amino}butanoic acid](/img/structure/B14597576.png)
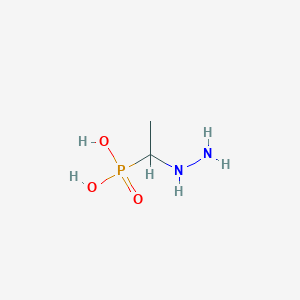
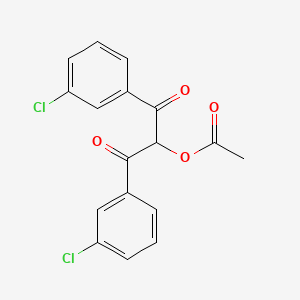
![4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14597586.png)
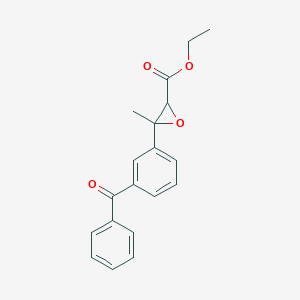
![5-Acetyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B14597588.png)
![2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol](/img/structure/B14597590.png)
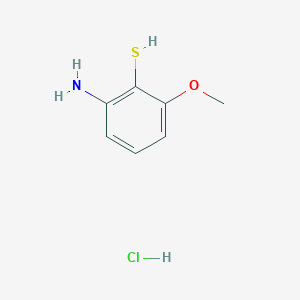
![2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid](/img/structure/B14597618.png)
![4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene](/img/structure/B14597620.png)
